molecular formula C9H9ClN2 B1296027 2-chloro-5,6-dimethyl-1H-benzimidazole CAS No. 39791-96-3

2-chloro-5,6-dimethyl-1H-benzimidazole

Cat. No.: B1296027
CAS No.: 39791-96-3
M. Wt: 180.63 g/mol
InChI Key: LTWREDHXPZYJOA-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethyl-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C9H9ClN2. It is a derivative of benzimidazole, which is a crucial pharmacophore in medicinal chemistry due to its wide range of biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position and two methyl groups at the 5 and 6 positions on the benzimidazole ring.

Biochemical Analysis

Biochemical Properties

2-chloro-5,6-dimethyl-1H-benzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, are known to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, and antioxidant activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound may also affect other cellular processes such as cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzimidazole derivatives can interact with nucleic acids and proteins, leading to alterations in their structure and function . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can be stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For example, benzimidazole derivatives have been shown to have a dose-dependent effect on cancer cell lines, with higher doses leading to increased cytotoxicity . It is important to determine the optimal dosage to achieve the desired therapeutic effect while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. Benzimidazole derivatives can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,6-dimethyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylbenzimidazole with thionyl chloride, which introduces the chlorine atom at the 2-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups at the 5 and 6 positions can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5,6-dimethyl-1H-benzimidazole, 2-thio-5,6-dimethyl-1H-benzimidazole, and 2-alkoxy-5,6-dimethyl-1H-benzimidazole.

    Oxidation Reactions: Products include 5,6-dimethyl-2-carboxybenzimidazole and 5,6-dimethyl-2-formylbenzimidazole.

    Reduction Reactions: Products include 2-chloro-5,6-dimethyl-1,2-dihydrobenzimidazole.

Scientific Research Applications

2-Chloro-5,6-dimethyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6-dimethoxy-1H-benzimidazole
  • 2-Chloro-5,6-dimethylbenzimidazole
  • 2-Chloro-5,6-dimethyl-1H-benzimidazole

Uniqueness

This compound is unique due to the specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWREDHXPZYJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298300
Record name 2-chloro-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39791-96-3
Record name 39791-96-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6-dimethyl-1H-1,3-benzodiazole
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